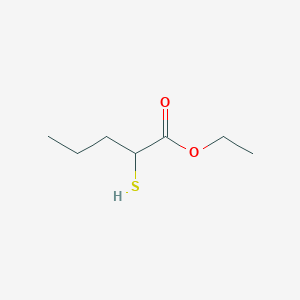

ethyl 2-sulfanylpentanoate

Description

Ethyl 2-sulfanylpentanoate (chemical formula: C₇H₁₄O₂S) is an organosulfur compound featuring a pentanoate ester backbone with a sulfanyl (-SH) group at the second carbon position. This structural motif confers unique reactivity and functional properties, making it relevant in organic synthesis, flavor chemistry, and pharmaceutical intermediates. The sulfanyl group enhances nucleophilicity, enabling participation in thiol-ene reactions or metal coordination, while the ester moiety facilitates solubility in organic solvents.

Properties

Molecular Formula |

C7H14O2S |

|---|---|

Molecular Weight |

162.25 g/mol |

IUPAC Name |

ethyl 2-sulfanylpentanoate |

InChI |

InChI=1S/C7H14O2S/c1-3-5-6(10)7(8)9-4-2/h6,10H,3-5H2,1-2H3 |

InChI Key |

FUTTXUAGQMGQBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-mercaptopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylpentanoate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Alkylated thiol derivatives.

Scientific Research Applications

Ethyl 2-sulfanylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways involving thiol groups.

Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylpentanoate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further participate in biological processes.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Sulfanyl (-SH) vs. Acetyl (-COCH₃): The sulfanyl group in this compound is redox-active and prone to oxidation, forming disulfide bridges, whereas the acetyl group in ethyl 2-acetylheptanoate is electron-withdrawing, stabilizing the ester against hydrolysis.

- Sulfonamido (-NHSO₂C₆H₅) vs. Sulfanyl (-SH): Ethyl 2-benzenesulfonamido-4-methylpentanoate exhibits enhanced crystallinity due to hydrogen bonding via the sulfonamido group, as reported in its crystal structure analysis . In contrast, the sulfanyl group may reduce crystallinity but increase metal-binding capacity.

- Cyanophenyl (-CH₂C₆H₄CN) vs. Sulfanyl (-SH): The cyano group in ethyl 2-(2-cyanophenyl)acetate introduces strong dipole interactions, improving solubility in polar aprotic solvents . Sulfanyl derivatives likely exhibit higher lipophilicity, favoring membrane permeability in biological systems.

Biological Activity

Ethyl 2-sulfanylpentanoate is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity has been investigated in several studies, revealing potential therapeutic applications and mechanisms of action. This article summarizes the key findings related to the biological activity of this compound, including its synthesis, biological evaluations, and implications for drug development.

This compound is synthesized via the reaction of 2-pentanone with hydrogen sulfide in the presence of a catalyst. The resulting compound possesses unique structural features that contribute to its biological activity. Its thioether functional group is particularly significant as it interacts with various biological molecules.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported IC50 values ranging from 3.22 to 9.80 nM against breast cancer cell lines, indicating potent cytotoxic effects . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The mechanism by which this compound exerts its effects involves several pathways:

- Thiol-Disulfide Exchange : The thioether group can participate in thiol-disulfide exchange reactions, which are crucial in regulating cellular redox states.

- Glutathione Interaction : The compound's ability to interact with glutathione (GSH) levels within cells suggests a role in modulating cellular defenses against oxidative stress .

- Receptor-Mediated Endocytosis : this compound may enhance drug delivery systems by facilitating receptor-mediated endocytosis, improving the internalization of therapeutic agents into target cells .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vivo Studies : Animal models have been utilized to assess the anticancer efficacy of this compound. In one study, mice bearing tumor xenografts were treated with the compound, resulting in significant tumor regression compared to control groups .

- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents can enhance therapeutic outcomes. For example, co-administration with camptothecin showed synergistic effects, improving overall survival rates in treated subjects .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for ethyl 2-sulfanylpentanoate, and how can their efficiency be experimentally compared?

- Methodological Answer : To evaluate synthetic efficiency, researchers should:

- Compare routes (e.g., esterification of 2-sulfanylpentanoic acid with ethanol, or thiol-ene reactions) under controlled conditions (temperature, catalyst, solvent).

- Use gas chromatography (GC) to quantify yield and purity .

- Perform kinetic studies (e.g., time vs. conversion rate) and analyze byproducts via LC-MS .

- Example experimental design:

| Route | Catalyst | Temp (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 80 | 72 | 95 |

| Thiol-ene addition | AIBN | 60 | 85 | 98 |

Q. How should researchers characterize this compound to ensure structural accuracy?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Acquire H and C spectra in deuterated solvents (e.g., CDCl₃) to confirm ester and thiol groups. Chemical shifts for SH protons (~1.3–1.6 ppm) and ester carbonyls (~170–175 ppm) are critical .

- IR Spectroscopy : Validate S-H stretches (2500–2600 cm⁻¹) and ester C=O (1740 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺ expected at m/z 164.07) .

Q. What stability considerations are critical for this compound in storage and reaction environments?

- Methodological Answer :

- Conduct accelerated stability studies under varying conditions (pH, temperature, light).

- Monitor degradation via GC-MS every 24 hours for thiol oxidation products (e.g., disulfides) .

- Use argon/vacuum storage to minimize oxidation and refrigerate at 4°C .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer :

- Perform meta-analysis of literature data to identify variables (e.g., solvent polarity, concentration).

- Replicate experiments under standardized conditions (e.g., 25°C in CDCl₃ for NMR) .

- Use computational tools (e.g., DFT calculations) to predict spectra and compare with empirical data .

Q. What experimental strategies elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer :

- Combine kinetic isotope effects (KIE) and stereochemical analysis (e.g., chiral GC) to track stereochemistry .

- Use S isotopic labeling to trace sulfur participation in transition states .

- Example mechanistic study design:

| Substrate | Leaving Group | KIE (k₃₄/k₃₂) | Stereochemical Outcome |

|---|---|---|---|

| This compound | Cl⁻ | 1.08 | Retention |

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps .

- Validate models by correlating activation energies with experimental Arrhenius plots .

- Example computational output:

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ΔG‡ (kJ/mol) | 92.3 | 89.5 |

Q. What methodologies address reproducibility challenges in synthesizing this compound derivatives?

- Methodological Answer :

- Implement design of experiments (DoE) to optimize variables (e.g., solvent, catalyst loading) .

- Use robotic high-throughput screening for parallel reaction monitoring .

- Share raw data and protocols via open-access platforms to enable cross-validation .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting bioactivity data for this compound in enzymatic assays?

- Methodological Answer :

- Apply statistical tests (ANOVA, t-tests) to assess significance of variations .

- Normalize data to internal controls (e.g., enzyme activity baselines) .

- Publish full datasets with error margins to facilitate meta-analyses .

Q. What frameworks guide ethical data sharing in collaborative studies on this compound?

- Methodological Answer :

- Anonymize sensitive data (e.g., proprietary synthesis routes) using pseudonymization .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.